molecular formula C9H11ClN4O2 B6634602 4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one

4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one

Cat. No. B6634602
M. Wt: 242.66 g/mol
InChI Key: SSTBQAOEIOBCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one, also known as CMPD 1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinones and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one 1 acts as a competitive inhibitor of kinases by binding to their ATP-binding sites. It inhibits the activity of CDK5 by preventing the phosphorylation of its substrate, which is essential for the proper functioning of the nervous system. It also inhibits the activity of GSK-3β, which is involved in the regulation of various cellular processes such as glycogen metabolism, gene expression, and cell proliferation. Moreover, 4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one 1 inhibits the activity of DYRK1A, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one 1 has been found to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-proliferative, and neuroprotective activities. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of several inflammatory diseases. Moreover, 4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one 1 has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits neuroprotective activity by preventing the death of neurons and promoting their survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one 1 is its potent inhibitory activity against various kinases, which makes it a potential therapeutic agent for several diseases. Moreover, its synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of 4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one 1 is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one 1. One of the potential applications of 4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one 1 is in the treatment of neurodegenerative disorders such as Alzheimer's disease, where the inhibition of DYRK1A has been shown to have therapeutic benefits. Moreover, the development of more potent and selective inhibitors of kinases using 4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one 1 as a lead compound can lead to the discovery of novel therapeutics for various diseases. Additionally, the modification of the chemical structure of 4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one 1 to improve its solubility and pharmacokinetic properties can enhance its therapeutic potential.
Conclusion
In conclusion, 4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one 1 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It exhibits potent inhibitory activity against various kinases and has been found to exhibit various biochemical and physiological effects. The synthesis method of 4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one 1 is relatively simple, and it has several advantages and limitations for lab experiments. There are several future directions for the research on 4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one 1, which can lead to the discovery of novel therapeutics for various diseases.

Synthesis Methods

4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one 1 can be synthesized using a multistep procedure that involves the reaction of 5-chloro-2-methoxypyrimidine-4-amine with 2-oxo-1-pyrrolidineacetamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one 1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent inhibitory activity against several kinases such as CDK5, GSK-3β, and DYRK1A, which play a crucial role in the pathogenesis of these diseases.

properties

IUPAC Name

4-[(5-chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2/c1-16-9-12-4-6(10)8(14-9)13-5-2-7(15)11-3-5/h4-5H,2-3H2,1H3,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTBQAOEIOBCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)NC2CC(=O)NC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one

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